H-Leu-nhnh-Z tfa
CAS No.: 19635-96-2
Cat. No.: VC0555369
Molecular Formula: C14H21N3O3 · C2HF3O2
Molecular Weight: 393.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19635-96-2 |
---|---|
Molecular Formula | C14H21N3O3 · C2HF3O2 |
Molecular Weight | 393.36 |
IUPAC Name | benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1 |
SMILES | CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Properties
H-Leu-NHNH-Z TFA is a leucine derivative with a hydrazide functional group protected by a benzyloxycarbonyl (Z) group. The compound exists as a trifluoroacetic acid salt, which enhances its stability and solubility characteristics for laboratory applications.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
Property | Value |
---|---|
CAS Number | 19635-96-2 |
MDL Number | MFCD00058483 |
Molecular Formula | C16H22F3N3O5 |
Molecular Weight | 393.36 |
IUPAC Name | (S)-Benzyl 2-(2-amino-4-methylpentanoyl)hydrazinecarboxylate 2,2,2-trifluoroacetate |
The molecular structure consists of a leucine moiety conjugated to a hydrazide group, which is further protected by a benzyloxycarbonyl (Z) group, all in the form of a trifluoroacetic acid salt .
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial contexts:
Synonym | Chemical Representation |
---|---|
H-Leu-NHNH-Z | Abbreviated form |
L-Leu-NHNHZ·TFA | Alternative abbreviated form |
LEUCINE-NHNH-Z TFA | Descriptive name |
H-Leu-nhnh-z Trifluoroacetic Acid Salt | Complete salt form name |
Benzyl 2-(L-leucyl)hydrazine-1-carboxylate 2,2,2-trifluoroacetate | Systematic name |
Leucine benzyloxycarbonylhydrazide trifluoroacetate | Functional group descriptive name |
This diversity in nomenclature reflects the compound's use across different research contexts and applications in peptide chemistry .
Applications in Peptide Synthesis
H-Leu-NHNH-Z TFA serves as a critical intermediate in various peptide synthesis methodologies, particularly where protected amino acid derivatives are required.
Role in Native Chemical Ligation
Recent research has demonstrated the utilization of H-Leu-NHNH-Z TFA in enhanced native chemical ligation strategies. A 2024 study published in Science Advances highlighted the importance of peptide conjugation in trifluoroacetic acid (TFA) for improving ligation efficiency . The hydrazide functionality of the compound allows for conversion to reactive species that facilitate peptide bond formation.
The TFA-assisted peptide conjugation followed by intramolecular native chemical ligation (TAL) method represents a significant advancement in the field, particularly for challenging protein synthesis scenarios. This method involves:
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Chemoselective condensation of peptide segments
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Formation of thioacetal intermediates
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Intramolecular rearrangement leading to peptide bond formation
This approach has shown remarkable efficiency, with complete consumption of starting materials within 30 seconds at 10 mM concentration and HPLC yields exceeding 97% .
Applications in Solid-Phase Peptide Synthesis
H-Leu-NHNH-Z TFA has been employed in solid-phase peptide synthesis (SPPS) protocols, where the protected amino acid serves as a building block for the sequential assembly of peptide chains. Research has indicated that this compound can be incorporated into growing peptide chains with high efficiency .
A particular advantage of using this compound lies in its resistance to certain side reactions. Studies have shown that while N-benzylation can occur when Z groups are removed from certain derivatives by TFA treatment, the use of more acid-stable Z protecting groups can minimize this issue .
Research Findings on Secondary Structure Formation
The study of peptide secondary structures has benefited from compounds like H-Leu-NHNH-Z TFA, as they provide insights into how amino acid derivatives contribute to structural elements such as β-turns and β-sheets.
β-Turn Formation Studies
Research has demonstrated that leucine residues, including those derived from H-Leu-NHNH-Z TFA after incorporation into peptides, can participate in β-turn structures. These turns are characterized by specific hydrogen bonding patterns and dihedral angles.
In one notable study, the relative chemical shifts of NH(Leu) resonances in NMR analysis indicated involvement in intramolecular hydrogen bonds, with the leucine residue participating in the formation of type II β-turns . The NH resonances appeared at downfield chemical shifts (7.93–8.80 ppm), consistent with hydrogen-bonded structures.
Residue Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Structural Implication |
---|---|---|---|
NH(Leu) | 8.01-8.50 | 7.7-8.4 | Participation in hydrogen bonds |
Other NH signals | 7.93-8.80 | 7.0-10.4 | β-sheet structure formation |
These spectroscopic data highlight the structural importance of leucine residues in peptide secondary structure formation .
Artificial β-Sheet Formation
Studies on artificial β-sheets have also utilized leucine-containing peptides synthesized from precursors like H-Leu-NHNH-Z TFA. Research has shown that these artificial β-sheets can dimerize through parallel β-sheet formation in solution, particularly in chloroform .
Specific peptide sequences incorporating leucine residues have displayed characteristic β-sheet properties:
Compound | Amino Acid Sequence | Linker | Secondary Structure |
---|---|---|---|
1a | Leu-Leu-Ile-Val | succinic acid | β-sheet |
1b | Leu-Leu-Leu-Val | succinic acid | β-sheet |
1f | Leu-Phe-Leu-Ala | succinic acid | β-sheet |
These artificially constructed β-sheets demonstrate the importance of leucine residues in promoting and stabilizing sheet formation through hydrophobic interactions and appropriate geometric positioning .
Novel Applications in Bioactive Compound Development
Recent research has expanded the application scope of leucine derivatives like H-Leu-NHNH-Z TFA to the development of bioactive compounds with potential therapeutic applications.
Development of TSPO Ligands
The translocator protein (TSPO) plays an important role in neurosteroid synthesis by facilitating cholesterol transport. Research has shown that dipeptide TSPO ligands incorporating leucine residues demonstrate promising binding affinity and selectivity .
In the synthesis of these compounds, leucine amides are produced through a multi-step process involving:
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Activation of the carboxyl group of protected leucine
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Ammonolysis reaction with aqueous ammonia
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Removal of the Boc-protecting group by acidolysis in trifluoroacetic acid
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Further functionalization with other amino acids like tryptophan
This synthetic pathway utilizes chemistry similar to that of H-Leu-NHNH-Z TFA, highlighting the versatility of leucine derivatives in medicinal chemistry applications .
Manufacturer/Supplier | Product Number | Packaging | Price (USD) | Purity |
---|---|---|---|---|
TRC | L330818 | 1g | $175 | Not specified |
Chem-Impex | 05400 | 1G | $46.37 | 99% (HPLC) |
Chem-Impex | 05400 | 5G | $205 | ≥99% (HPLC) |
AK Scientific | 7191AH | 5g | $287 | 99% |
American Custom Chemicals | PEP0005001 | 1G | $156.45 | 98.00% |
A2B Chem | AF00034 | 1g | $79-112 | 98% |
A2B Chem | AF00034 | 5g | $261-373 | 98% |
A2B Chem | AF00034 | 25g | $877-1,253 | 98% |
These pricing structures reflect the specialized nature of the compound and its importance in research applications .
Parameter | Specification |
---|---|
Minimum Purity | 98-99% |
Appearance | White to off-white solid |
Recommended Storage | Cool, dry place |
Long-term Storage | Sealed container at controlled temperature |
For research applications requiring the highest purity, suppliers offer products with ≥99% purity as determined by HPLC analysis .
Safety Parameter | Classification |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H315; H319; H335 |
Precautionary Statements | P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501 |
Transport Classification | Not classified as hazardous material |
These safety considerations align with general handling practices for protected amino acid derivatives, which may cause skin and eye irritation and respiratory irritation .
Current Research Trends and Future Applications
Current scientific literature continues to explore novel applications for compounds like H-Leu-NHNH-Z TFA, particularly in challenging peptide synthesis scenarios and development of peptide-based therapeutics.
Enhanced Ligation Methods
Recent advances in enhanced native chemical ligation strategies have highlighted the importance of trifluoroacetic acid as a solvent medium. The TAL (TFA-assisted ligation) method represents a significant advancement for the synthesis of difficult proteins that are poorly soluble or prone to aggregation .
These developments present exciting opportunities for expanding the scope of chemical protein synthesis, potentially enabling access to previously challenging protein targets for structural studies and therapeutic development.
Peptide-Based Drug Development
The incorporation of leucine residues from precursors like H-Leu-NHNH-Z TFA continues to be important in the development of peptide-based drugs. The hydrophobic nature of leucine makes it valuable for creating amphipathic peptides with improved membrane permeability and stability.
Future research directions may include:
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Development of novel ligation chemistries using H-Leu-NHNH-Z TFA
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Exploration of modified leucine derivatives for enhanced pharmacological properties
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Application in the synthesis of cyclic peptides with improved bioavailability
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Integration into peptide-based materials for drug delivery systems
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